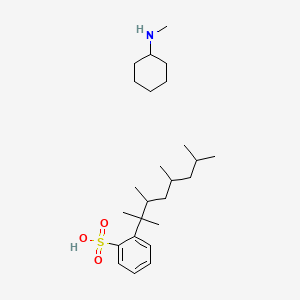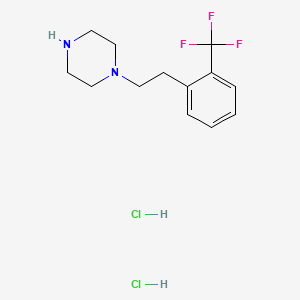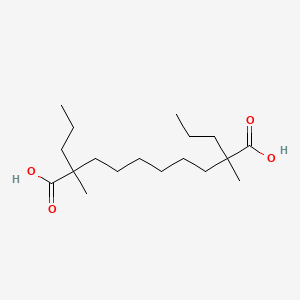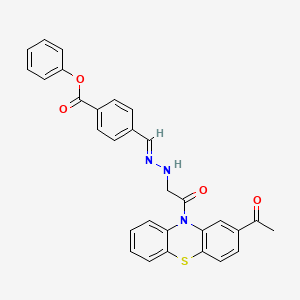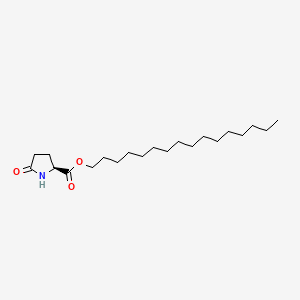![molecular formula C22H24ClN4O2S.Cl<br>C22H24Cl2N4O2S B12694715 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride CAS No. 93965-06-1](/img/structure/B12694715.png)
1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride is a complex organic compound that features a pyridinium core with various substituents, including a chloro group, a methylsulphonyl group, and an azo linkage
Méthodes De Préparation
The synthesis of 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the azo compound: This step involves the diazotization of 2-chloro-4-(methylsulphonyl)aniline followed by coupling with an appropriate phenyl compound to form the azo linkage.
Alkylation: The azo compound is then alkylated with an ethylamino group.
Quaternization: The final step involves the quaternization of the pyridine ring with a suitable alkylating agent to form the pyridinium chloride salt.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors.
Mécanisme D'action
The mechanism of action of 1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can interact with various biological molecules. The chloro and methylsulphonyl groups can participate in electrophilic and nucleophilic reactions, respectively, affecting cellular pathways and molecular targets.
Comparaison Avec Des Composés Similaires
1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride can be compared with similar compounds such as:
1-[2-[[4-[[2-Chloro-4-nitrophenyl]azo]phenyl]ethylamino]ethyl]pyridinium acetate: This compound has a nitro group instead of a methylsulphonyl group, which affects its reactivity and applications.
3-Bromo-1-(2-(4-chloro-phenyl)-1-methyl-2-oxo-ethyl)-pyridinium bromide hydrate: This compound features a bromine atom and a different alkyl group, leading to variations in its chemical behavior and uses.
Propriétés
Numéro CAS |
93965-06-1 |
|---|---|
Formule moléculaire |
C22H24ClN4O2S.Cl C22H24Cl2N4O2S |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C22H24ClN4O2S.ClH/c1-3-27(16-15-26-13-5-4-6-14-26)19-9-7-18(8-10-19)24-25-22-12-11-20(17-21(22)23)30(2,28)29;/h4-14,17H,3,15-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
YCFZHGGVBQCRHG-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


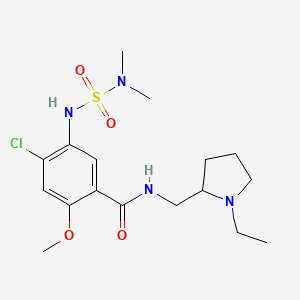

![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)

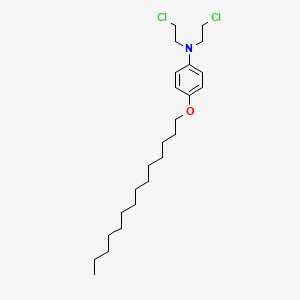


![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)
